![molecular formula C14H17FN4S B1517524 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 120652-89-3](/img/structure/B1517524.png)
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Crystal Structure and Interactions
The compound has been studied for its crystal structure and interactions in various forms. For instance, in one study, its picrate salt form was analyzed, revealing a chair conformation for the non-aromatic six-membered heterocycle and three-dimensional network connections via N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011). Similarly, its hydrochloride salt form displayed a chair conformation for the piperazine ring, with notable hydrogen bonding interactions (Oezbey et al., 1998).
Synthesis and Derivatives
The compound's utility in the synthesis of derivatives has been explored. In one research, it was used in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and other conditions (Shakhmaev et al., 2016). Another study involved its use in microwave-assisted synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties, showing antimicrobial and other biological activities (Başoğlu et al., 2013).
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For instance, some derivatives showed promising antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Another study highlighted the anticancer potential of derivatives with piperazine substituent in 1,3-thiazole cycle (Turov, 2020).
Pesticidal Activities
A study investigated the pesticidal activities of thiazole derivatives, revealing their potential in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Luminescent Properties and Photo-Induced Electron Transfer
The compound's derivatives have been analyzed for luminescent properties and photo-induced electron transfer, providing insights into potential applications in fluorescence and photochemistry (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound this compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
It is known that the compound is an irreversible inhibitor of ents, suggesting that it may have a long-lasting effect
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This indicates that the compound effectively inhibits the function of these transporters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2
properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c15-11-1-3-13(4-2-11)19-7-5-18(6-8-19)9-12-10-20-14(16)17-12/h1-4,10H,5-9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCAPYYIROLMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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